

Ascaroside Ascr#18: A Nematode-Derived Elicitor of Plant Immunity

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Compound of Interest

Compound Name: Ascr#18

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An In-depth Technical Guide on the Discovery, Natural Sources, and Mechanism of Action of a Key Nematode Signaling Molecule

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Abstract

Ascaroside **Ascr#18**, a conserved signaling molecule from the ascaroside family of nematode pheromones, has emerged as a significant modulator of plant-pathogen interactions. Initially identified for its role in nematode development and behavior, **Ascr#18** is now recognized as a potent Nematode-Associated Molecular Pattern (NAMP) that elicits broad-spectrum disease resistance in a variety of plant species. This technical guide provides a comprehensive overview of the discovery, natural sources, and biosynthesis of **Ascr#18**. It further details the molecular mechanisms of **Ascr#18** perception and signaling in plants, leading to the activation of defense responses. This document is intended for researchers, scientists, and drug development professionals in the fields of plant science, nematology, and agricultural biotechnology.

Discovery and Natural Sources of Ascaroside Ascr#18

The discovery of ascarosides as signaling molecules originated from studies on the model nematode *Caenorhabditis elegans*, where they were found to regulate developmental diapause and mating behavior. Subsequent research revealed that this family of glycolipid molecules is evolutionarily conserved across the Nematoda phylum.

Ascr#18 was identified as the most abundant and widely conserved ascaroside produced by a range of economically important plant-parasitic nematodes.^{[1][2]} Mass spectrometry-based analyses of nematode exudates have confirmed the presence of **Ascr#18** in genera such as:

- Meloidogyne (root-knot nematodes)^{[2][3]}
- Heterodera (cyst nematodes)^{[1][2]}
- Pratylenchus (lesion nematodes)^{[1][2]}

The consistent production of **Ascr#18** by these diverse plant-parasitic nematodes suggests its fundamental role in their biology and its subsequent recognition by host plants as a signal of nematode presence.

Ascr#18-Mediated Plant Defense Signaling

Plants have evolved sophisticated surveillance systems to detect potential threats, including the recognition of conserved microbial molecules known as Microbe-Associated Molecular Patterns (MAMPs). **Ascr#18** is the first identified NAMP, activating a signaling cascade that results in broad-spectrum resistance to viruses, bacteria, fungi, oomycetes, and even other nematodes.^{[3][4][5]}

Two primary signaling pathways have been elucidated for **Ascr#18**-induced plant immunity:

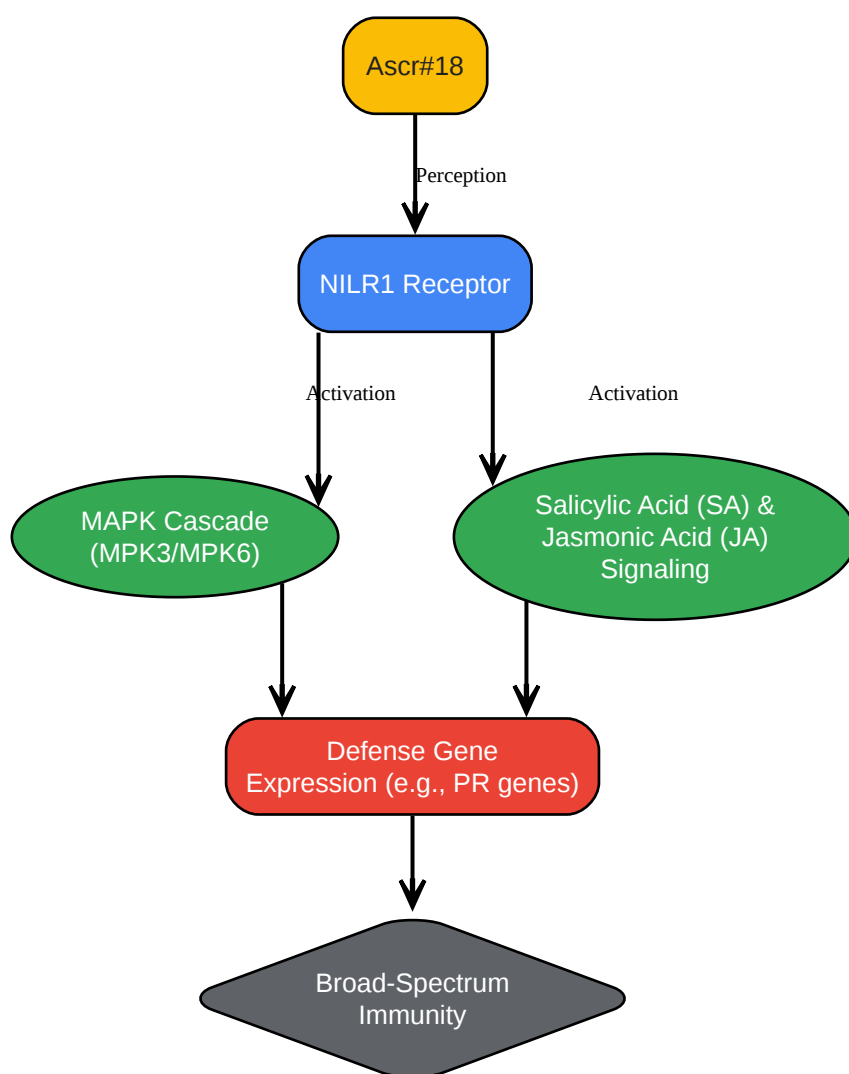
MAMP-Triggered Immunity (MTI) Pathway

Similar to the perception of bacterial flagellin or fungal chitin, **Ascr#18** is recognized by a plant cell surface receptor. This recognition event initiates a canonical MAMP-triggered immunity (MTI) response characterized by:

- Activation of Mitogen-Activated Protein Kinases (MAPKs): **Ascr#18** treatment leads to the rapid phosphorylation and activation of MAPKs, key signaling components in plant defense.

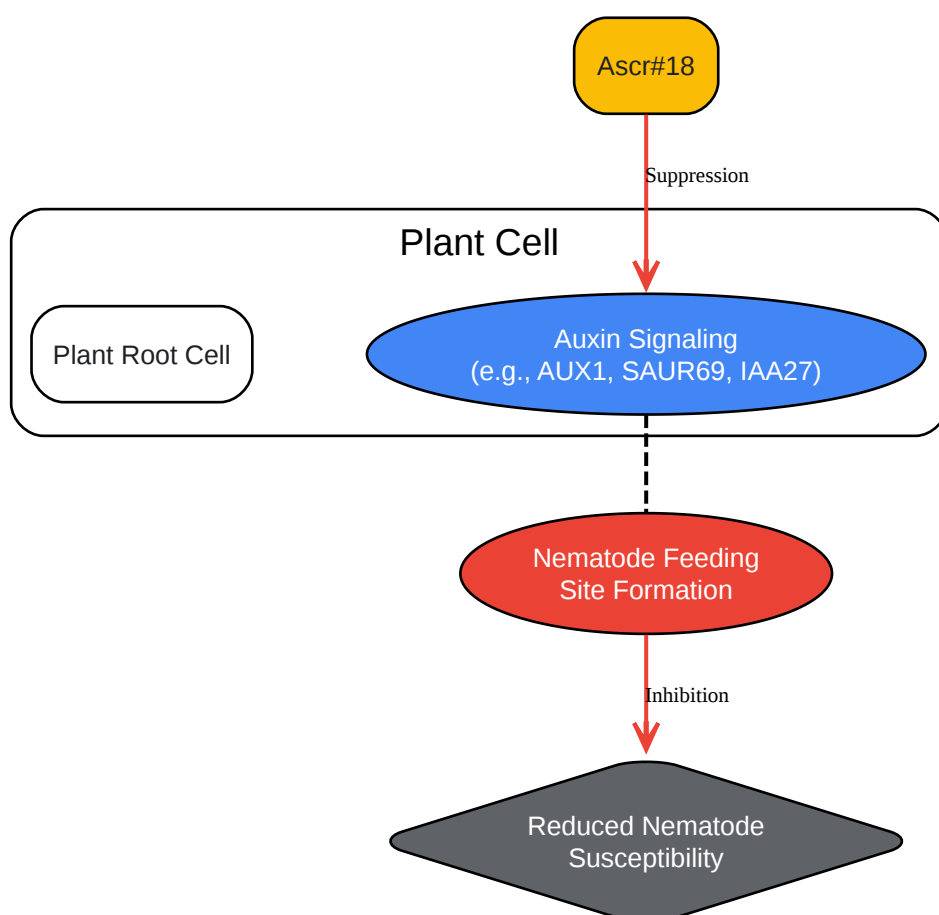
[\[5\]](#)

- Induction of Salicylic Acid (SA) and Jasmonic Acid (JA) Signaling: These phytohormones are central to the regulation of plant defense pathways. **Ascr#18** treatment results in the upregulation of genes involved in SA and JA biosynthesis and signaling.[\[1\]](#)
- Expression of Defense-Related Genes: The activation of MAPK and hormone signaling cascades culminates in the transcriptional upregulation of a suite of defense-related genes, such as Pathogenesis-Related (PR) genes.[\[2\]](#)

[Click to download full resolution via product page](#)**Ascr#18-Induced MAMP-Triggered Immunity Pathway.**

Auxin Signaling Suppression Pathway

Recent studies have unveiled a novel mechanism of **Ascr#18**-mediated defense that operates through the suppression of auxin signaling.[6] Plant-parasitic nematodes are known to manipulate host auxin pathways to facilitate the formation of feeding sites. By downregulating auxin transport and signaling genes, **Ascr#18** interferes with this manipulation, thereby hindering nematode establishment and development.[6] This mode of action appears to be distinct from the canonical MTI pathway and does not involve a reactive oxygen species (ROS) burst.[6]



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Ascr#18-Mediated Suppression of Auxin Signaling.

Quantitative Data on **Ascr#18** Activity

The biological activity of **Ascr#18** is concentration-dependent, with effective concentrations ranging from nanomolar to micromolar levels for inducing plant defense responses.

Plant Species	Pathogen	Ascr#18 Concentration	Observed Effect	Reference
Arabidopsis thaliana	Pseudomonas syringae	1 μ M	Reduced bacterial growth	[7]
Arabidopsis thaliana	Turnip Crinkle Virus	1 μ M	Reduced viral replication	[7]
Arabidopsis thaliana	Heterodera schachtii	0.001, 0.01, 1 μ M	Reduced number of nematodes	[1]
Wheat	Puccinia triticina	0.01 nM - 10 μ M	Reduced number of rust pustules	[8] [9] [10]
Soybean	Soybean Mosaic Virus	2.5 μ M - 10 μ M	Partial suppression of virus accumulation	[4]
Maize	Colletotrichum graminicola	0.01 μ M - 1 μ M	Reduced disease symptoms	[4]

Experimental Protocols

Extraction and Purification of Ascr#18 from Nematodes

This protocol is a generalized procedure for the extraction of ascarosides from nematode cultures.

Materials:

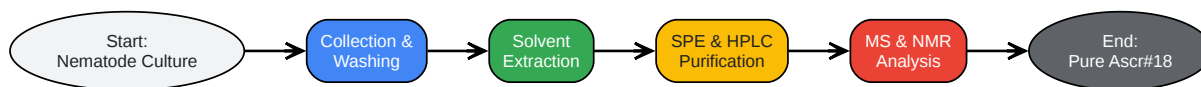
- Nematode culture (liquid or plate-based)
- M9 buffer
- Ethanol (190 proof)
- Methanol

- Centrifuge and tubes
- Lyophilizer
- Rotary evaporator
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- High-performance liquid chromatography (HPLC) system

Procedure:

- Nematode Collection and Washing:
 - Collect nematodes from liquid culture by centrifugation or from plates by washing with M9 buffer.
 - Wash the nematode pellet multiple times with M9 buffer to remove bacteria and debris.
- Extraction:
 - Homogenize the nematode pellet in methanol or ethanol.
 - Alternatively, for secreted ascarosides, collect the culture supernatant, lyophilize it to dryness, and resuspend in ethanol.[\[11\]](#)[\[12\]](#)
 - Incubate the ethanol/methanol suspension with shaking for several hours to overnight.[\[11\]](#)
 - Centrifuge to pellet the nematode debris and collect the supernatant.
- Purification:
 - Concentrate the supernatant using a rotary evaporator.[\[12\]](#)
 - Perform solid-phase extraction (SPE) to partially purify the ascarosides.
 - Further purify **Ascr#18** using reverse-phase HPLC.
- Identification and Quantification:

- Confirm the identity of **Ascr#18** using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
- Quantify the amount of **Ascr#18** using a standard curve on an LC-MS system.



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Workflow for **Ascr#18** Extraction and Purification.

Plant Treatment with **Ascr#18** for Defense Assays

This protocol describes a general method for treating plants with **Ascr#18** to assess its impact on disease resistance.

Materials:

- Arabidopsis thaliana seedlings (or other plant of interest) grown on sterile media.
- **Ascr#18** stock solution (in a suitable solvent, e.g., water or DMSO).
- Sterile water or mock solution (solvent control).
- Pathogen inoculum (e.g., bacterial suspension, fungal spores).
- Growth chambers or controlled environment rooms.

Procedure:

- Plant Growth:
 - Grow seedlings under sterile conditions on agar plates or in a hydroponic system to the desired developmental stage (e.g., 12-day-old Arabidopsis seedlings).^[1]
- **Ascr#18** Treatment:

- Prepare working solutions of **Ascr#18** at the desired concentrations in sterile water or the appropriate buffer.
- Apply the **Ascr#18** solution to the plant roots by flooding the plates or adding it to the hydroponic solution. For foliar application, spray the leaves until runoff.[\[4\]](#)[\[13\]](#)
- Include a mock treatment with the solvent alone as a control.
- Incubate the treated plants for a specific period (e.g., 24-48 hours) before pathogen inoculation.[\[13\]](#)
- Pathogen Inoculation:
 - Inoculate the plants with the pathogen of interest using standard methods (e.g., root dipping, leaf infiltration, spray inoculation).
- Disease Assessment:
 - Incubate the inoculated plants under conditions conducive to disease development.
 - Assess disease symptoms and quantify pathogen growth at specific time points post-inoculation.

Western Blot Analysis of MAPK Activation

This protocol outlines the steps for detecting the phosphorylation of MAPKs in plant tissues following **Ascr#18** treatment.

Materials:

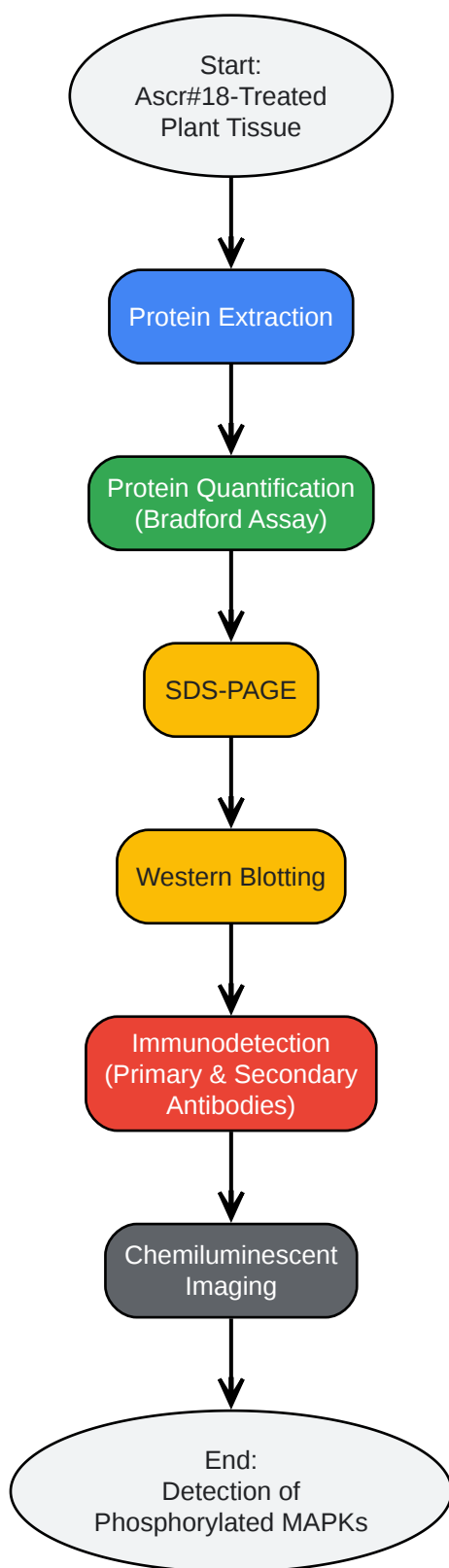
- Plant tissue treated with **Ascr#18** and mock control.
- Liquid nitrogen.
- Protein extraction buffer.
- Bradford assay reagents.
- SDS-PAGE gels and running buffer.

- Western blotting apparatus and transfer buffer.
- PVDF or nitrocellulose membrane.
- Blocking buffer (e.g., 5% non-fat milk in TBST).
- Primary antibody (e.g., anti-phospho-p44/42 MAPK).[\[14\]](#)[\[15\]](#)
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.
- Imaging system.

Procedure:

- Protein Extraction:
 - Harvest plant tissue at various time points after **Ascr#18** treatment and immediately freeze in liquid nitrogen.
 - Grind the frozen tissue to a fine powder and resuspend in protein extraction buffer.
 - Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.
- Protein Quantification:
 - Determine the protein concentration of each sample using a Bradford assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample on an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunodetection:
 - Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Imaging:
 - Detect the signal using an appropriate imaging system. An increase in the signal for the phosphorylated MAPK bands in the **Ascr#18**-treated samples compared to the mock control indicates MAPK activation.



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Experimental Workflow for MAPK Activation Assay.

Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

This protocol provides a method for quantifying the expression of defense-related genes in response to **Ascr#18** treatment.

Materials:

- Plant tissue treated with **Ascr#18** and mock control.
- Liquid nitrogen.
- RNA extraction kit or TRIzol reagent.
- DNase I.
- Reverse transcription kit.
- SYBR Green or probe-based qPCR master mix.
- qRT-PCR instrument.
- Gene-specific primers for target and reference genes.

Procedure:

- RNA Extraction and DNase Treatment:
 - Harvest plant tissue and immediately freeze in liquid nitrogen.
 - Extract total RNA using a commercial kit or TRIzol reagent.
 - Treat the RNA with DNase I to remove any contaminating genomic DNA.
- cDNA Synthesis:
 - Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
- qRT-PCR:

- Set up the qRT-PCR reactions containing the cDNA template, qPCR master mix, and gene-specific primers.
- Run the reactions in a qRT-PCR instrument using a standard cycling program.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for the target and reference genes.
 - Calculate the relative expression of the target genes using the $\Delta\Delta C_t$ method, normalizing to the expression of one or more stable reference genes.[\[16\]](#)

Conclusion and Future Perspectives

Ascaroside **Ascr#18** represents a fascinating example of a small molecule that bridges the chemical communication of nematodes with the innate immune system of plants. Its role as a conserved NAMP opens up new avenues for the development of novel, environmentally friendly strategies for crop protection. By activating the plant's own defense mechanisms, **Ascr#18** and its derivatives have the potential to provide broad-spectrum resistance against a wide range of agricultural pests and diseases.

Future research in this area will likely focus on:

- Identifying and characterizing additional plant receptors for ascarosides.
- Elucidating the downstream signaling components and their interplay in greater detail.
- Optimizing the application of ascarosides for agricultural use, including formulation and delivery methods.
- Investigating the potential for synergistic effects when combined with other known plant defense elicitors.

The continued exploration of the intricate chemical dialogue between plants and nematodes, exemplified by the **Ascr#18** interaction, holds immense promise for the future of sustainable agriculture.

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